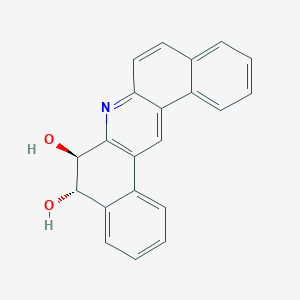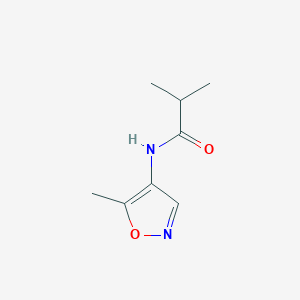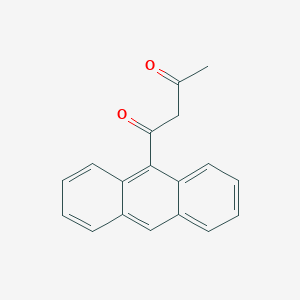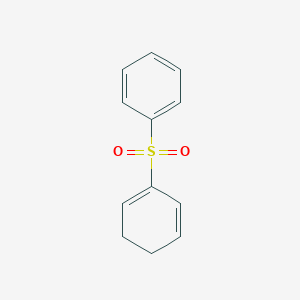![molecular formula C52H50Br2Cl2N4O2 B011618 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide CAS No. 109358-24-9](/img/structure/B11618.png)
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide, commonly known as Mito-PQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the field of biomedical research. Mito-PQ has been shown to possess potent antioxidant properties and has been investigated for its potential therapeutic applications in various diseases.
Wirkmechanismus
Mito-PQ exerts its antioxidant effects by targeting the mitochondria, which are the primary site of reactive oxygen species (ROS) production. Mito-PQ accumulates in the mitochondria and scavenges ROS, thereby reducing oxidative stress and preventing mitochondrial dysfunction.
Biochemische Und Physiologische Effekte
Mito-PQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cellular damage in various cell types. Mito-PQ has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Mito-PQ has several advantages for lab experiments, including its potent antioxidant properties, selective mitochondrial targeting, and low toxicity. However, Mito-PQ is relatively expensive and requires specialized expertise for synthesis and characterization.
Zukünftige Richtungen
Future research on Mito-PQ could focus on its potential therapeutic applications in other diseases, such as metabolic disorders and mitochondrial diseases. Additionally, further studies could investigate the mechanisms underlying Mito-PQ's neuroprotective effects and its potential use as a neuroprotective agent in clinical settings. Finally, future research could explore the use of Mito-PQ in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Synthesemethoden
Mito-PQ is synthesized by reacting 2,4,5-trichlorophthalic anhydride with 4-(1-pyrrolidinyl)benzeneboronic acid followed by Suzuki coupling with 4-bromo-1,1'-biphenyl-4-ylboronic acid and 2,2-bis(4-bromophenyl)vinylboronic acid. The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)phenylboronic acid and 2,2-bis(4-(1-pyrrolidinyl)phenyl)vinylboronic acid to obtain Mito-PQ.
Wissenschaftliche Forschungsanwendungen
Mito-PQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders, Mito-PQ has been shown to protect against oxidative stress-induced neuronal death and improve mitochondrial function. In cardiovascular diseases, Mito-PQ has been shown to improve cardiac function and reduce oxidative stress-induced damage. In cancer, Mito-PQ has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy.
Eigenschaften
CAS-Nummer |
109358-24-9 |
|---|---|
Produktname |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Molekularformel |
C52H50Br2Cl2N4O2 |
Molekulargewicht |
993.7 g/mol |
IUPAC-Name |
3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one |
InChI |
InChI=1S/C52H50Br2Cl2N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2 |
InChI-Schlüssel |
MRRDFVUWBQDYMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Synonyme |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



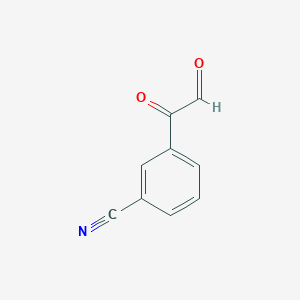
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
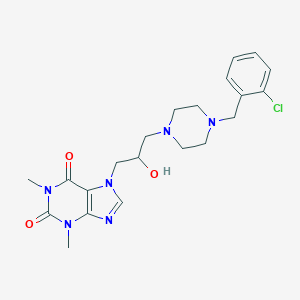
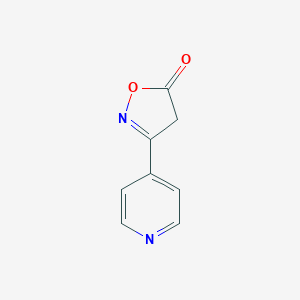
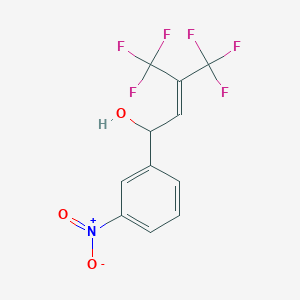
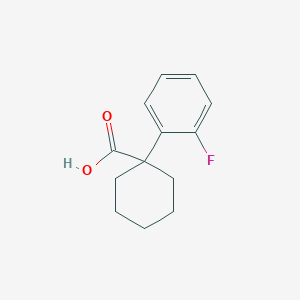
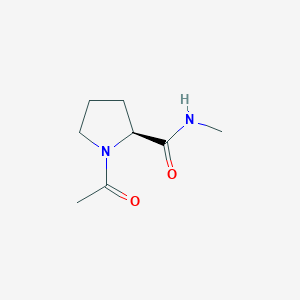
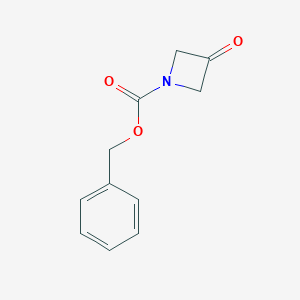
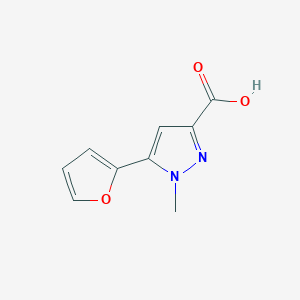
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
